3,5-Bis(3-bromophenyl)-4-chloroisoxazole
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Overview
Description
3,5-Bis(3-bromophenyl)-4-chloroisoxazole is a synthetic organic compound that belongs to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of two bromophenyl groups and a chlorine atom attached to the isoxazole ring
Preparation Methods
The synthesis of 3,5-Bis(3-bromophenyl)-4-chloroisoxazole can be achieved through several synthetic routes. One common method involves the reaction of 3-bromobenzoyl chloride with hydroxylamine hydrochloride to form 3-bromo-1,2-benzisoxazole. This intermediate is then subjected to a chlorination reaction using thionyl chloride to yield the final product .
Industrial production methods often utilize the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of aryl halides with boronic acids in the presence of a palladium catalyst . This method is favored for its mild reaction conditions and high yields.
Chemical Reactions Analysis
3,5-Bis(3-bromophenyl)-4-chloroisoxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions like the Suzuki-Miyaura coupling to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, boronic acids, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents employed.
Scientific Research Applications
3,5-Bis(3-bromophenyl)-4-chloroisoxazole has found applications in several scientific research areas:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,5-Bis(3-bromophenyl)-4-chloroisoxazole involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, depending on the target and context .
Comparison with Similar Compounds
3,5-Bis(3-bromophenyl)-4-chloroisoxazole can be compared with other similar compounds, such as:
3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole: This compound also contains a five-membered ring with similar substituents but differs in its biological activity and chemical properties.
1,3-Bis(trifluoromethyl)-5-bromobenzene: Another related compound with different substituents that affect its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure allows it to participate in a wide range of reactions, making it a valuable building block in organic synthesis. Ongoing research continues to uncover new applications and mechanisms of action for this intriguing compound.
Properties
Molecular Formula |
C15H8Br2ClNO |
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Molecular Weight |
413.49 g/mol |
IUPAC Name |
3,5-bis(3-bromophenyl)-4-chloro-1,2-oxazole |
InChI |
InChI=1S/C15H8Br2ClNO/c16-11-5-1-3-9(7-11)14-13(18)15(20-19-14)10-4-2-6-12(17)8-10/h1-8H |
InChI Key |
XLJVXNANGMOSSU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=C(C(=NO2)C3=CC(=CC=C3)Br)Cl |
Origin of Product |
United States |
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